molecular formula C7H16ClNO B1487327 3-Ethoxy-2-methylpyrrolidine hydrochloride CAS No. 2204587-36-8

3-Ethoxy-2-methylpyrrolidine hydrochloride

Cat. No. B1487327
M. Wt: 165.66 g/mol
InChI Key: VANPFUFRPGZYBQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with a nitrogen atom . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The specific molecular structure of 3-Ethoxy-2-methylpyrrolidine hydrochloride is not detailed in the available literature.

Future Directions

The field of drug conjugates, which includes compounds like 3-Ethoxy-2-methylpyrrolidine hydrochloride, continues to advance with the application of new technologies . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-ethoxy-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-9-7-4-5-8-6(7)2;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANPFUFRPGZYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-methylpyrrolidine hydrochloride
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3-Ethoxy-2-methylpyrrolidine hydrochloride
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3-Ethoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 4
3-Ethoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 5
3-Ethoxy-2-methylpyrrolidine hydrochloride
Reactant of Route 6
3-Ethoxy-2-methylpyrrolidine hydrochloride

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